Gossypitrin

Description

Significance of Natural Products in Mechanistic Studies

Natural products have historically been a cornerstone of drug discovery and therapeutic development. nih.govfrontiersin.orgnih.gov Their complex and diverse chemical structures provide a rich source of bioactive lead compounds for medicinal chemistry. nih.govfrontiersin.org The study of these compounds offers profound insights into biological pathways and mechanisms of action at the molecular level. nih.govmdpi.com By investigating how natural products interact with cellular targets, researchers can elucidate the intricacies of disease processes and identify novel therapeutic targets. nih.gov The evaluation of individual compounds isolated from natural sources can sometimes reveal synergistic effects and complex interactions that are crucial for their therapeutic efficacy. nih.gov Modern analytical and computational techniques have further enhanced the ability to study these complex molecules, accelerating the process of drug discovery and development from natural sources. nih.gov

Overview of Gossypitrin within the Flavonoid Class

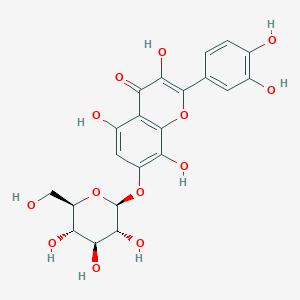

This compound is a flavonoid glycoside belonging to the flavonol subgroup. actascientific.com Flavonols are characterized by the presence of a hydroxyl group at the C3 position of the C ring. actascientific.comnih.gov this compound is specifically the 7-O-glucoside of the flavonol gossypetin (B1671993). actascientific.comsumerianz.com This means a glucose molecule is attached to the hydroxyl group at the 7th carbon position of the gossypetin aglycone. actascientific.com First isolated in 1916 from the flowers of Gossypium herbaceum, this compound has since been identified in various other plant species, including those from the Hibiscus and Talipariti genera. actascientific.com Its structure, featuring multiple hydroxyl groups, positions it as a compound of significant interest for its potential biological activities. nih.govnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,8-trihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-11-13(26)16(29)18(31)21(33-11)32-10-4-9(25)12-15(28)17(30)19(34-20(12)14(10)27)6-1-2-7(23)8(24)3-6/h1-4,11,13,16,18,21-27,29-31H,5H2/t11-,13-,16+,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRBFJXIWFCIMW-ZGNDCXKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197630 | |

| Record name | Grossypitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-34-9 | |

| Record name | Gossypitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grossypitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOSSYPITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LXS0AQR7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence, Isolation, and Distributional Research of Gossypitrin

Botanical Sources and Distribution in Research Contexts

Gossypitrin has been identified in a variety of plant species, with notable occurrences in the Malvaceae family. Research has frequently documented its presence in Talipariti elatum (formerly Hibiscus elatus) and Hibiscus sabdariffa.

First isolated in 1916 from the flowers of Gossypium herbaceum, this compound has since been detected in a diverse range of plants. actascientific.com These include various Equisetum species, the yellow petals of Papaver nudicaule, and Drosera peltata, a plant found in India and Southeast Asia. actascientific.comup.ac.zanih.gov The compound is also present in Hibiscus tiliaceus and Hibiscus vitifolius. actascientific.comijcmas.commdpi.com In Cuba, this compound was first isolated and characterized in 1999 from the flowers of Talipariti elatum Sw., also known as "Majagua". actascientific.com This plant is the national tree of Jamaica and is also found in other Caribbean islands like Martinique and Puerto Rico. actascientific.comscirp.org

The flowers of Talipariti elatum are a significant source of bioactive compounds, with this compound being a major flavonoid constituent alongside rutin (B1680289) and quercetin (B1663063). scirp.org Similarly, the flowers of Hibiscus sabdariffa are known to contain this compound and other related flavonoid glucosides. actascientific.comjournalejmp.com Research has also pointed to the presence of this compound in Hibiscus furcatus. asianpubs.org

A summary of plant species reported to contain this compound is provided in the table below.

| Family | Species | Common Name | Part(s) Containing this compound |

| Malvaceae | Talipariti elatum (syn. Hibiscus elatus) | Blue Mahoe, Majagua | Flowers, Petals actascientific.comscirp.orgredalyc.org |

| Malvaceae | Hibiscus sabdariffa | Roselle | Flowers actascientific.comjournalejmp.comnih.gov |

| Malvaceae | Gossypium herbaceum | Levant cotton | Flowers actascientific.commdpi.com |

| Malvaceae | Hibiscus tiliaceus | Sea hibiscus | Flowers actascientific.comijcmas.com |

| Malvaceae | Hibiscus vitifolius | --- | Flowers mdpi.comasianpubs.org |

| Malvaceae | Abelmoschus manihot | Aibika | --- ijcmas.com |

| Malvaceae | Hibiscus furcatus | --- | Flowers asianpubs.org |

| Papaveraceae | Papaver nudicaule | Iceland poppy | Petals actascientific.comup.ac.zanih.gov |

| Droseraceae | Drosera peltata | Shield sundew | --- actascientific.com |

| Equisetaceae | Equisetum spp. | Horsetail | --- actascientific.com |

Methodological Approaches for Isolation and Purification in Academic Research

The isolation and purification of this compound from plant materials involve several standard and advanced laboratory techniques. A common initial step is solvent extraction, often utilizing a Soxhlet apparatus.

In numerous studies involving Talipariti elatum, the dried and ground plant material, particularly the flower petals, is subjected to extraction with 95% ethanol (B145695) for an extended period, such as 20 hours. actascientific.comisaac-scientific.comsumerianz.com Following extraction, the resulting ethanolic solution is typically concentrated under vacuum using a rotary evaporator. isaac-scientific.comsumerianz.comresearchgate.net

Purification of the crude extract often involves recrystallization. One described method includes dissolving the solid residue in diethyl ether and then adding ethanol, followed by refrigeration to induce the precipitation of a more purified solid. isaac-scientific.comsumerianz.com This process can be repeated to enhance the purity of the isolated this compound. ijcmas.com

Thin-layer chromatography (TLC) is a fundamental technique used to monitor the purification process. ijcmas.comisaac-scientific.com For instance, silica (B1680970) gel plates with a fluorescent indicator are used with a mobile phase of n-butanol, acetic acid, and water (4:1:5 v/v/v) to track the separation. ijcmas.comisaac-scientific.comresearchgate.net

For more refined analysis and separation, researchers employ various forms of chromatography. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC with a C18 column, is utilized for both analytical and preparative purposes. isaac-scientific.comphytojournal.com A common eluent system for HPLC analysis is a mixture of methanol (B129727) and water. isaac-scientific.com Furthermore, ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) has been used to analyze the purity of this compound samples and identify other constituents. sumerianz.com Specifically, UHPLC-DAD-ESI-MS/MS (Ultra-High-Performance Liquid Chromatography with Diode-Array Detection and Electrospray Ionization Tandem Mass Spectrometry) provides detailed structural information. sumerianz.com

The characterization and structural confirmation of isolated this compound are accomplished through various spectroscopic methods. UV-Vis spectroscopy, typically in a methanolic solution, reveals characteristic absorption bands for the flavonoid structure. actascientific.comresearchgate.net Infrared (IR) spectroscopy is used to identify functional groups, such as the carbonyl group, which shifts upon complexation with metal ions. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and mass spectrometry (MS) are crucial for the definitive identification and structural elucidation of the compound. scirp.orgnih.gov

Chemotaxonomic Marker Identification in Plant Species

The presence and distribution of specific chemical compounds, like this compound, can serve as valuable chemotaxonomic markers, aiding in the classification and understanding of evolutionary relationships between plant species. mdpi.comsabraojournal.org Within the Malvaceae family, the pattern of flavonoids and other polyphenolic derivatives can show qualitative conformity among different species. ijcmas.com

This compound and its isomers, such as gossypetin-3'-O-glucoside, are considered significant flavonol glycosides within the genus Talipariti. sumerianz.com The consistent presence of these compounds in species like T. elatum and H. sabdariffa reinforces their taxonomic relationship within the Malvaceae family. ijcmas.comjelsciences.com In fact, fatty acids are also considered important chemotaxonomic markers in the Malvoideae subfamily. scielo.br

Biosynthetic Pathways and Regulation in Research Models

Enzymatic Steps in Flavonoid Glycoside Biosynthesis

The biosynthesis of gossypitrin begins with the general phenylpropanoid pathway, which produces the foundational precursors for all flavonoids. frontiersin.org The pathway proceeds through a series of enzymatic reactions to produce the flavonol quercetin (B1663063), which is then hydroxylated and glycosylated to yield this compound.

The canonical pathway for flavonoid biosynthesis starts with the amino acid phenylalanine. nih.gov A sequence of three enzymes—phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL)—catalyzes the conversion of phenylalanine into 4-coumaroyl-CoA, a key entry point into the flavonoid pathway. frontiersin.orgnih.gov

From 4-coumaroyl-CoA, the synthesis proceeds as follows:

Chalcone (B49325) Synthase (CHS): This is the first committed enzyme in flavonoid biosynthesis. It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.org

Chalcone Isomerase (CHI): Naringenin chalcone is stereospecifically cyclized by CHI to produce the flavanone (B1672756) naringenin. semanticscholar.org

Flavanone 3-Hydroxylase (F3H): F3H hydroxylates naringenin at the C-3 position to form dihydrokaempferol (B1209521). plos.org

Flavonoid 3'-Hydroxylase (F3'H): This enzyme introduces a hydroxyl group at the 3' position on the B-ring of dihydrokaempferol, converting it to dihydroquercetin. nih.gov

Flavonol Synthase (FLS): FLS, a key enzyme in the flavonol pathway, catalyzes the desaturation of dihydroquercetin to form the flavonol quercetin. frontiersin.org FLS competes for its substrate, dihydroflavonol, with dihydroflavonol 4-reductase (DFR), which shunts precursors towards anthocyanin synthesis. frontiersin.org

Flavonoid 8-hydroxylase (F8H): The crucial step in forming the this compound aglycone, gossypetin (B1671993), is the hydroxylation of quercetin at the C-8 position. Research in the model legume Lotus japonicus has identified a flavonoid 8-hydroxylase (LjF8H), a flavin monooxygenase, that catalyzes this specific reaction. researchgate.net This enzyme was also shown to be functional in other plants like Arabidopsis thaliana and Petunia hybrida. researchgate.net

Glucosyltransferase (GT): The final step is the attachment of a glucose molecule to the gossypetin backbone. This compound is gossypetin 7-O-glucoside, indicating that a specific UDP-glucose:flavonoid glucosyltransferase catalyzes the transfer of glucose to the 7-hydroxyl group of gossypetin. mdpi.commdpi.com

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. nih.gov |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. nih.gov |

| 4-Coumaroyl-CoA Ligase | 4CL | Converts p-coumaric acid to 4-coumaroyl-CoA. nih.gov |

| Chalcone Synthase | CHS | Catalyzes the formation of naringenin chalcone. frontiersin.org |

| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone to naringenin. semanticscholar.org |

| Flavanone 3-Hydroxylase | F3H | Hydroxylates naringenin to dihydrokaempferol. plos.org |

| Flavonoid 3'-Hydroxylase | F3'H | Hydroxylates dihydrokaempferol to dihydroquercetin. nih.gov |

| Flavonol Synthase | FLS | Converts dihydroquercetin to quercetin. frontiersin.org |

| Flavonoid 8-Hydroxylase | F8H | Hydroxylates quercetin at the C-8 position to form gossypetin. researchgate.net |

| Glucosyltransferase | GT | Attaches a glucose moiety to gossypetin to form this compound. mdpi.com |

Genetic Regulation of Flavonoid Biosynthesis Pathways

The intricate enzymatic pathway leading to the synthesis of this compound and other flavonoids is tightly controlled at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is orchestrated by a combination of transcription factors (TFs), which allows for fine-tuned control over the timing, location, and quantity of flavonoid accumulation in response to developmental and environmental cues. mdpi.commdpi.com

The primary regulatory mechanism involves a protein complex known as the MBW complex, which is composed of transcription factors from three distinct families:

R2R3-MYB proteins: This is one of the largest families of transcription factors in plants. Specific members of this family act as key regulators of different branches of the flavonoid pathway. frontiersin.orgmdpi.com

basic Helix-Loop-Helix (bHLH) proteins: These TFs, also known as MYC-like factors, interact with R2R3-MYB proteins to form a regulatory unit. mdpi.com

WD40-repeat (WDR) proteins: These proteins act as a scaffold, stabilizing the interaction between the MYB and bHLH transcription factors to form the functional MBW complex. mdpi.com

This MBW complex binds to the promoter regions of the flavonoid structural genes, thereby activating their transcription. mdpi.com Research in various model plants has identified numerous TFs involved in this regulatory network. For instance, in Arabidopsis, the MYB transcription factors PAP1, PAP2, and TT2 are known to activate genes for anthocyanin and proanthocyanidin (B93508) biosynthesis, while the bHLH protein TT8 is also a crucial component of the regulatory complex. mdpi.com In Erigeron breviscapus, the R2R3-MYB transcription factor EbMYBP1 was found to promote flavonoid accumulation by upregulating the expression of genes such as PAL, CHS, and CHI. frontiersin.org

Studies on different plant species have revealed that a large number of paralogs of MYB and bHLH transcription factors exist, allowing for spatial and biochemical specialization in flavonoid production. mdpi.comresearchgate.net This diversification enables precise control over the composition and distribution of flavonoid compounds within the plant. mdpi.com The regulation can also be influenced by external factors, such as light, which can induce the expression of key biosynthetic genes like PAL, CHS, F3H, and FLS. plos.orgplos.org This complex interplay of regulatory proteins ensures that the synthesis of compounds like this compound is highly coordinated with the plant's developmental stage and environmental conditions. nih.gov

Table 2: Key Transcription Factor Families in Flavonoid Biosynthesis Regulation

| Transcription Factor Family | Abbreviation | Role in Regulation |

|---|---|---|

| R2R3-MYB | MYB | Binds to promoter regions of target genes; often determines pathway specificity. nih.govmdpi.com |

| basic Helix-Loop-Helix | bHLH | Interacts with MYB proteins to form a regulatory complex. nih.govmdpi.com |

| WD40-Repeat Protein | WDR | Acts as a scaffolding protein to stabilize the MYB-bHLH interaction. mdpi.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (-)-epigallocatechin |

| 4-coumaroyl-CoA |

| 8-hydroxykaempferol |

| Apigenin |

| Cinnamic acid |

| Di-O-methylquercetin |

| Dihydrokaempferol |

| Dihydroquercetin |

| Eriodictyol |

| Gossypetin |

| Gossypetin 7-O-glucoside |

| This compound |

| Herbacitrin |

| Indole |

| Isoquercitrin (B50326) |

| Isorhamnetin |

| Isorhamnetin 3-O-β-(200-O-acetyl-β-D-glucuronide) |

| Kaempferol |

| Kaempferol 3-O-β-d-glucoside |

| Kaempferol 3-O-β-d-sophoroside |

| Kaempferol 3-O-β-d-[(6-O-malonyl)sophoroside]-7-O-β-d-glucoside |

| Luteolin |

| Malonyl-CoA |

| Naringenin |

| Naringenin chalcone |

| Nudicaulins |

| p-coumaric acid |

| Pelargonidin glycosides |

| Phenylalanine |

| Quercetin |

| Quercetin 3,7-bis-O-β-D-glucoside |

| Quercetin-3-O-glucoside-7-O-rhamnoside |

| Quercimeritrin |

| Taxifolin |

| Tricetin |

Structure Activity Relationship Studies for Gossypitrin and Its Derivatives

Impact of Specific Structural Features on Biological Mechanisms

The efficacy of gossypitrin as a bioactive compound is largely determined by the presence and position of several key structural motifs. These include the catechol group in the B-ring, the number and location of hydroxyl groups, and the nature of glycosylation.

Catechol Group: The catechol moiety (a 3',4'-dihydroxyl configuration) in the B-ring is a significant contributor to the antioxidant and free radical scavenging activities of this compound. redalyc.orgtandfonline.comactascientific.com This structural feature is crucial for chelating metal ions like iron (Fe³⁺) and copper (Cu²⁺), which are known pro-oxidants in the human body. actascientific.commdpi.commacrothink.org The ability to bind these metals prevents them from participating in reactions that generate harmful free radicals. mdpi.commacrothink.org The interaction with iron, in particular, has been suggested as a mechanism for this compound's neuroprotective effects by nullifying iron's catalytic role in promoting reactive oxygen species (ROS). mdpi.com Studies have shown that the B-ring's hydroxyl configuration is the most critical determinant for scavenging various reactive oxygen and nitrogen species (ROS/RNS) by donating a hydrogen atom and an electron to stabilize these radicals. actascientific.com

Glycosylation: this compound is a glycoside, meaning it has a sugar molecule (glucose) attached to its flavonoid backbone (aglycone). actascientific.comontosight.ai In this compound, the glucose moiety is attached at the C7-position. tandfonline.comactascientific.com Glycosylation significantly impacts the compound's solubility and bioavailability. macrothink.orgontosight.ai While aglycones (flavonoids without the sugar part) are often more potent antioxidants in vitro, glycosylation can enhance bioavailability in biological systems. macrothink.org However, the number and position of sugar moieties can influence antioxidant activity, with some reports suggesting that an increase in glycosidic moieties can lead to a decline in antioxidant properties. macrothink.org The glycosylation at the C7-position is also noted to be important for certain biological activities, such as the inhibition of HIV-1 protease. researchgate.net

| Structural Feature | Position | Contribution to Biological Activity | References |

|---|---|---|---|

| Catechol Group | B-ring (3',4'-dihydroxyl) | Potent antioxidant and free radical scavenging activity; metal chelation (Fe³⁺, Cu²⁺); neuroprotection. | redalyc.orgtandfonline.comactascientific.commdpi.commacrothink.org |

| Hydroxyl Groups | C3 | Enhanced antioxidant activity, especially in conjunction with the C2-C3 double bond and 4-oxo group. | redalyc.orgtandfonline.commacrothink.org |

| C5 | Contributes to antioxidant capacity. | redalyc.orgtandfonline.com | |

| C8 | Part of the overall hydroxylation pattern contributing to bioactivity. | actascientific.com | |

| Glycosylation | C7-O-glucoside | Increases solubility and bioavailability; can modulate antioxidant activity; important for specific enzyme inhibition. | tandfonline.commacrothink.orgontosight.airesearchgate.net |

Research on Isomeric Forms and Their Differential Activities

This compound (gossypetin-7-O-glucoside) has an isomer, gossypetin-3'-O-glucoside, where the glucose molecule is attached to the 3'-hydroxyl group in the B-ring instead of the 7-hydroxyl group in the A-ring. phytojournal.comijcmas.comscispace.com Research indicates that these isomers, while structurally similar, can exhibit different biological activities.

Studies on gossypetin-3'-O-glucoside isolated from Talipariti elatum (Blue Mahoe) have demonstrated its potent antioxidant capacity. phytojournal.com One study found that gossypetin-3'-O-glucoside had a strong scavenging capacity against the DPPH radical, with an EC₅₀ value of 0.11 mg/L, which was comparable to α-tocopherol and greater than BHT. phytojournal.com This suggests that the position of glycosylation can influence the antioxidant potency.

The differentiation between these isomers often requires sophisticated analytical techniques like NMR and mass spectrometry, as they can have identical molecular masses and similar UV and IR spectral data. scispace.comactascientific.comicm.edu.pl For instance, in the ¹H NMR spectrum of this compound, the signal for the 7-OH group disappears due to glycosylation, whereas in gossypetin-3'-O-glucoside, the signal for the 3'-OH group is absent. actascientific.com The presence of one isomer over the other can vary depending on the plant source and the extraction and purification methods used. ijcmas.comactascientific.com While both isomers show significant antioxidant potential, the subtle difference in the glycosylation site can lead to variations in their interaction with biological targets, thus resulting in differential activities that are a subject of ongoing research.

| Compound | Structure | Key Differentiating Feature | Reported Activity | References |

|---|---|---|---|---|

| This compound | Gossypetin-7-O-glucoside | Glucose moiety at C7-position. | Potent antioxidant, neuroprotective, and antimicrobial activities. | redalyc.orgtandfonline.comijcmas.comsumerianz.com |

| Gossypetin-3'-O-glucoside | Gossypetin-3'-O-glucoside | Glucose moiety at C3'-position. | Strong antioxidant activity (DPPH scavenging). | phytojournal.comijcmas.comscispace.com |

Advanced Analytical Methodologies in Gossypitrin Research

Spectroscopic Techniques for Structural Elucidation in Mechanistic Studies

Spectroscopic methods are fundamental in determining the molecular structure of gossypitrin and understanding its behavior in chemical reactions. Techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide complementary information to build a complete structural picture. clariant.compharmaknowledgeforum.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of this compound, typically measured in a methanolic solution, displays two main absorption bands characteristic of flavonols. actascientific.com Band I, appearing between 320–385 nm, corresponds to the absorption of the B ring, while Band II, in the 250–285 nm range, is associated with the A ring absorption. actascientific.com Specifically, this compound exhibits a maximum absorption (λmax) at 382 nm, which is indicative of a flavonol structure with a free hydroxyl group at the C3 position. actascientific.com The presence of a band at 278 nm with a shoulder at 257 nm suggests a catechol group (3',4'-dihydroxy) in the B ring and three oxygenated positions in the A ring. actascientific.com

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the this compound molecule. researchgate.net The IR spectrum of this compound shows characteristic absorption bands that confirm its flavonol structure. actascientific.com Key bands include a broad band around 3375 cm⁻¹ for hydroxyl (-OH) groups, bands in the 3000-2980 cm⁻¹ region for C-H stretching, a prominent band at 1656 cm⁻¹ for the C=O (carbonyl) group, and several bands between 1610 and 1519 cm⁻¹ corresponding to the aromatic C-C stretching. actascientific.com A band around 1200 cm⁻¹ is attributed to the C-O stretching. actascientific.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the detailed structural elucidation of this compound, allowing for the assignment of all proton and carbon signals. scirp.org 1H-NMR and 13C-NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are employed to identify the sugar moiety and its attachment point to the flavonoid skeleton. scirp.orgbibliotekanauki.pl The 1H-NMR spectrum of this compound shows signals in the aromatic region consistent with a gossypetin (B1671993) derivative. actascientific.com The absence of a signal for the 7-OH proton and the presence of glucose signals confirm that the glucose moiety is attached at the C7 position. actascientific.comscirp.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. pharmaknowledgeforum.com Electrospray ionization mass spectrometry (ESI-MS) of this compound typically shows peaks corresponding to the protonated molecule [M+H]⁺ and its sodium adduct [M+Na]⁺. researchgate.net Fragmentation analysis often reveals the loss of the glucose unit (-162 Da), a characteristic feature of flavonoid glycosides. researchgate.net

Table 1: Spectroscopic Data for this compound

| Technique | Key Observations | Inferred Structural Feature |

|---|---|---|

| UV-Vis | Band I (λmax): 382 nm actascientific.com | Flavonol B-ring absorption actascientific.com |

| Band II: 278 nm, shoulder at 257 nm actascientific.com | Flavonol A-ring, catechol group in B-ring actascientific.com | |

| IR (cm⁻¹) | ~3375 actascientific.com | -OH group stretching |

| 1656 actascientific.com | C=O (carbonyl) group stretching | |

| 1610-1519 actascientific.com | Aromatic C-C stretching | |

| ~1200 actascientific.com | C-O stretching | |

| ¹H-NMR (ppm) | 6.25 (s, H-6) actascientific.com | Hydroxyquinol A-ring actascientific.com |

| 7.89 (br s, H-2'), 6.84 (d, H-5'), 7.83 (d, H-6') researchgate.net | 3',4'-dihydroxy B-ring researchgate.net | |

| 4.83 (d, H-1'') actascientific.com | Anomeric proton of glucose | |

| Disappearance of 7-OH signal scirp.org | Glucose attachment at C7 | |

| Mass Spec. | [M+H]⁺ and [M+Na]⁺ peaks researchgate.net | Molecular weight confirmation |

| Neutral loss of 162 Da researchgate.net | Loss of glucose moiety |

Chromatographic and Mass Spectrometric Applications in Research Sample Analysis

Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, detection, and identification of this compound in complex mixtures, such as plant extracts. actascientific.comsumerianz.comnumberanalytics.com

GC-MS analysis of this compound presents a significant challenge due to the compound's high molecular weight and low volatility. isaac-scientific.com To make this compound and other non-volatile compounds amenable to GC analysis, a derivatization step is necessary. isaac-scientific.com This process, however, can sometimes lead to the inability to detect the target high-molecular-weight compound. isaac-scientific.com In one study, a sample of this compound was analyzed by GC-MS after derivatization, but this compound itself was not detected due to its high molecular weight after the derivatization process. isaac-scientific.com Instead, the analysis revealed the presence of other, smaller chemical compounds within the sample. isaac-scientific.com

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the direct analysis of this compound in samples without the need for derivatization. actascientific.comsumerianz.com This technique allows for the separation of this compound from other related flavonoids and provides detailed structural information through fragmentation patterns. sumerianz.comrepec.org In analyses of this compound samples isolated from Talipariti elatum, UHPLC-DAD-ESI-MS/MS has been used to identify this compound alongside other flavonoids like isoquercitrin (B50326) and hyperoside. sumerianz.comrepec.org The identification is based on the compound's retention time, UV spectrum, and the specific mass-to-charge ratio (m/z) of the parent ion and its fragments. sumerianz.comsumerianz.com

Table 2: Chromatographic and Mass Spectrometric Identification of Flavonoids in a this compound Sample

| Compound | Retention Time (min) | UV (λmax, nm) | [M+H]⁺ (m/z) | MS/MS Fragments (m/z) |

|---|---|---|---|---|

| This compound | 18.28 | 257, 278, 382 | 481 | 319 |

| Isoquercitrin | 19.12 | 256, 354 | 465 | 303 |

| Hyperoside | 20.01 | 257, 364 | 465 | 303 |

Data sourced from a UHPLC-DAD-ESI-MS/MS analysis of a this compound sample from Talipariti elatum. sumerianz.com

The analysis of high molecular weight glycosides like this compound is inherently challenging due to their structural complexity, diversity, and the presence of isomers. numberanalytics.com Isolating and purifying specific glycosides can be difficult, and obtaining pure analytical standards for quantification is often a hurdle. mdpi.com While techniques like NMR and MS are powerful for structural elucidation, the complexity of glycoside structures requires sophisticated multi-dimensional approaches. numberanalytics.com Furthermore, the glycosidic bond type (O-, N-, S-, or C-glycosidic) influences the molecule's stability and fragmentation in the mass spectrometer, adding another layer of complexity to the analysis. numberanalytics.com The development of robust and standardized analytical methods is crucial for the accurate characterization of these important natural products. acs.org

Methods for Investigating Metal Chelation and Complex Formation In Vitro

The ability of flavonoids like this compound to chelate metal ions is a key aspect of their potential biological activity. Various in vitro methods are employed to study the formation and characteristics of this compound-metal complexes.

Spectroscopic Titration: UV-Vis spectroscopy is a primary tool for investigating metal chelation. researchgate.netmdpi.com The formation of a complex between this compound and a metal ion, such as Fe(III) or Fe(II), can be monitored by observing changes in the UV-Vis spectrum. researchgate.netmdpi.com When this compound chelates with FeCl₃, its UV spectrum undergoes a bathochromic (red) shift, with new bands appearing, which indicates the formation of a complex. researchgate.net For instance, the band at 302 nm in free this compound shifts to 366 nm upon complexation with Fe(III). researchgate.net Job's method of continuous variation, which involves plotting the absorbance of solutions with varying molar ratios of the ligand and metal at a constant total concentration, can be used to determine the stoichiometry of the complex. mdpi.com

Infrared Spectroscopy: IR spectroscopy can also provide evidence for metal chelation by showing shifts in the vibrational frequencies of functional groups involved in binding the metal ion. researchgate.netmdpi.com Upon complexation with iron, the C=O stretching band of this compound shifts to a lower frequency, suggesting the involvement of the carbonyl oxygen in the chelation. mdpi.com Additionally, the appearance of new bands, such as an Fe-O stretching vibration, can directly confirm the formation of the metal complex. mdpi.com

Mass Spectrometry: ESI-MS is used to identify the formation of this compound-metal complexes by detecting the mass of the complex. researchgate.net The mass spectrum of a mixture of this compound and a metal salt will show peaks corresponding to the this compound-metal complex, confirming the interaction. researchgate.net

Table 3: Spectroscopic Evidence for this compound-Iron Complex Formation

| Method | Observation in Free this compound | Observation in this compound-Iron Complex | Interpretation |

|---|---|---|---|

| UV-Vis | λmax at 302 nm and 382 nm researchgate.net | Bathochromic shift to 366 nm researchgate.net | Formation of a this compound-iron complex researchgate.net |

| IR | C=O stretch at 1654 cm⁻¹ mdpi.com | C=O stretch shifts to 1636 cm⁻¹ mdpi.com | Carbonyl oxygen is involved in chelation mdpi.com |

| No band at 630 cm⁻¹ mdpi.com | New band appears at 630 cm⁻¹ mdpi.com | Corresponds to Fe-O stretching vibration mdpi.com | |

| ESI-MS | Peaks for [G+H]⁺ and [G+Na]⁺ researchgate.net | Additional peaks corresponding to this compound-Fe complexes researchgate.net | Direct evidence of complex formation researchgate.net |

Mechanistic Investigations of Gossypitrin in Preclinical and in Vitro Models

Mechanisms of Antioxidant Activity

Gossypitrin's antioxidant effects are attributed to both direct and indirect mechanisms, including the scavenging of free radicals and the modulation of endogenous antioxidant defense systems.

This compound has demonstrated a potent capacity to directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its chemical structure, rich in hydroxyl groups, enables it to donate hydrogen atoms, thereby stabilizing free radicals and preventing them from causing cellular damage. nih.gov In vitro studies have shown that this compound effectively scavenges superoxide anions, hydroxyl radicals, and nitric oxide. researchgate.net This direct scavenging activity is a key component of its antioxidant profile, protecting cells from oxidative stress-induced damage to lipids, proteins, and DNA. nih.govresearchgate.net

The interaction of this compound with iron is also a significant aspect of its antioxidant mechanism. It can chelate iron, preventing it from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. nih.govmdpi.com By sequestering iron, this compound limits the production of these damaging species. nih.gov Research suggests that this compound's ability to interact with iron is a primary mechanism against iron-induced damage, potentially more significant than its general free radical scavenging in certain contexts. nih.gov

Beyond its direct scavenging actions, this compound enhances the body's own antioxidant defenses. Studies have shown that treatment with this compound can restore the levels of crucial antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cells under oxidative stress. researchgate.netredalyc.org SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then detoxified into water and oxygen by catalase. oatext.com By bolstering the activity of these enzymes, this compound helps to maintain a healthy balance of reactive oxygen species within the cell.

Furthermore, this compound has been observed to restore the levels of glutathione (GSH), a critical non-enzymatic antioxidant. researchgate.netredalyc.org Glutathione plays a central role in cellular detoxification and the regeneration of other antioxidants. nih.gov The ability of this compound to positively influence these endogenous systems highlights its comprehensive approach to combating oxidative stress.

The antioxidant potential of this compound has been quantified and compared to other flavonoids and standard antioxidants using various in vitro assays. These assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay, provide measures of different aspects of antioxidant activity. researchgate.neth-brs.denih.gov

In DPPH assays, gossypin, a compound structurally related to this compound, has shown significant radical scavenging activity, with one study reporting up to 88.52% inhibition at a concentration of 100 µg/ml. researchgate.net this compound itself has demonstrated potent intrinsic antioxidant capacity with low IC50 and EC50 values in DPPH and ABTS assays, respectively. researchgate.net The FRAP assay, which measures the ability of an antioxidant to reduce ferric iron, has also confirmed the potent reducing power of this compound. researchgate.net Comparative studies have often shown that the antioxidant effects of this compound are superior to those of other well-known antioxidants like rutin (B1680289). researchgate.net

Table 1: Comparative Antioxidant Activity of Gossypin in In Vitro Assays

| Assay | Concentration | % Inhibition / Activity | Reference Compound | % Inhibition / Activity (Reference) |

|---|---|---|---|---|

| DPPH Radical Scavenging | 100 µg/ml | 88.52% | BHT | 91.45% |

| Nitric Oxide Scavenging | 100 µg/ml | 74.00% | BHT | 82.24% |

| Superoxide Radical Scavenging | 100 µg/ml | 74.22% | BHT | 81.76% |

| Hydroxyl Radical Scavenging | 100 µg/ml | 67.15% | BHT | 73.03% |

Data derived from in vitro studies on gossypin, a related flavone. researchgate.net

Mechanisms of Anti-Inflammatory Effects

This compound's anti-inflammatory properties are mediated through its ability to modulate key inflammatory pathways and the production of inflammatory signaling molecules.

Research has demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines. nih.govup.pt In various in vitro models, treatment with this compound has been shown to decrease the levels of key inflammatory mediators such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-12p70 (IL-12p70). nih.govup.ptbohrium.com For instance, in human gingival fibroblasts stimulated with lipopolysaccharide (a potent inflammatory agent), gossypetin (B1671993), the aglycone of this compound, dose-dependently downregulated the secretion and mRNA expression of IL-6. newschool.edu This ability to suppress the production of these signaling molecules is a crucial aspect of its anti-inflammatory action.

A primary mechanism underlying the anti-inflammatory effects of this compound is its interference with the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. nih.gov Studies have shown that gossypin can inhibit the activation of NF-κB induced by various inflammatory stimuli and carcinogens. nih.govnih.gov

This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, gossypin prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory genes. nih.gov This targeted interference with a central inflammatory pathway underscores the potent anti-inflammatory potential of this compound.

Enzyme Modulation and Inhibition Studies

This compound, a flavonoid glycoside, has been the subject of various in vitro studies to elucidate its effects on enzymatic activities. These investigations are crucial for understanding the molecular mechanisms that underlie its potential biological effects. The modulation of enzymes, particularly those involved in oxidative stress and microbial processes, is a key area of research.

Xanthine Oxidase (XO) is a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, generating reactive oxygen species (ROS) such as superoxide radicals in the process mdpi.commdpi.com. The inhibition of this enzyme is a therapeutic strategy for conditions like gout, which is caused by excess uric acid mdpi.comnih.gov.

While direct and extensive kinetic studies on this compound's inhibition of xanthine oxidase are not widely detailed, research on related flavonoids provides a strong basis for its potential activity. The structure-activity relationship for flavonoid inhibition of xanthine oxidase reveals that planar flavones and flavonols with specific hydroxyl group placements are often potent inhibitors nih.gov. For instance, quercetin (B1663063), the aglycone of many flavonoid glycosides, demonstrates significant inhibitory activity against xanthine oxidase drugbank.com. Flavonoids can act as mixed-type inhibitors, suggesting they bind to sites other than the active site to modulate enzyme activity nih.gov.

Table 1: Inhibitory Activity of Selected Flavonoids against Xanthine Oxidase

| Flavonoid | IC50 (µM) | Inhibition Type |

|---|---|---|

| Kaempferol | 2.21 | Mixed-type |

| Quercetin | 0.40 - 2.39 | Mixed-type |

| Myricetin | 0.96 | Mixed-type |

| Luteolin | 1.95 | Mixed-type |

This table presents data for flavonoids structurally related to this compound's aglycone to provide context for potential inhibitory activity. Data sourced from general findings on flavonoid-enzyme interactions nih.govdrugbank.com.

The Microsomal Monooxygenase system, primarily composed of cytochrome P450 (CYP) enzymes, is involved in the metabolism of a vast array of endogenous and exogenous compounds. Inhibition of these enzymes can significantly alter the pharmacokinetics of drugs nih.gov. While flavonoids as a class are known to interact with CYP enzymes, specific studies detailing the inhibitory effects of this compound on the microsomal monooxygenase system are limited. The interaction between different P450 species within the microsomal membrane is complex, involving competition for reductase enzymes and direct physical interactions that can lead to either inhibition or activation of metabolic activity nih.gov. Further research is required to characterize the specific interactions of this compound with this multienzyme system.

This compound has demonstrated notable antibacterial and antifungal properties in vitro ijcmas.com. The antimicrobial mechanism of flavonoids is often multifactorial and may involve the disruption of microbial membranes or the inactivation of crucial microbial proteins ijcmas.comnih.gov.

One proposed mechanism is the ability of flavonoids to form complexes with microbial proteins, thereby inactivating them. Potential targets include microbial adhesins, which are essential for colonization and infection, enzymes involved in metabolic pathways, and cell envelope transport proteins that regulate the passage of substances into and out of the microbial cell ijcmas.comresearchgate.netnih.gov. The cell envelope in Gram-positive bacteria, which consists of the cytoplasmic membrane and a thick cell wall, is a critical site for protein trafficking and a potential target for antimicrobial compounds nih.gov. Efflux pumps are another important class of cell envelope proteins that contribute to antibiotic resistance by expelling drugs from the cell; flavonoids have been investigated for their ability to inhibit these pumps nih.gov.

A study investigating the antimicrobial activity of this compound isolated from Talipariti elatum reported significant inhibitory effects against a range of bacteria and fungi ijcmas.com.

Table 2: In Vitro Antimicrobial Activity of this compound

| Microorganism | Type | Activity |

|---|---|---|

| Staphylococcus epidermidis | Bacterium | Inhibitory |

| Proteus vulgaris | Bacterium | Inhibitory |

| Klebsiella pneumoniae | Bacterium | Inhibitory |

| Escherichia coli | Bacterium | Inhibitory |

| Staphylococcus aureus | Bacterium | Inhibitory |

| Enterococcus faecium | Bacterium | Inhibitory |

| Shigella flexneri | Bacterium | Inhibitory |

| Citrobacter freundii | Bacterium | Inhibitory |

| Candida albicans | Fungus | Inhibitory |

| Candida subtilis | Fungus | Inhibitory |

Data from a study on this compound isolated from the petals of T. elatum (Sw.) Fryxell ijcmas.com.

Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing antioxidant enzyme that plays a critical role in cellular defense by reducing lipid hydroperoxides within biological membranes, thereby preventing ferroptosis, an iron-dependent form of cell death mdpi.commdpi.com. The catalytic mechanism of GPX4 follows a ping-pong pattern, involving the oxidation of its active site selenocysteine by a hydroperoxide, followed by reduction and reactivation by two molecules of glutathione nih.gov. Given its central role in regulating lipid peroxidation and redox homeostasis, GPX4 is a significant enzyme in cellular health and disease nih.govhelmholtz-munich.de. However, direct experimental evidence from preclinical or in vitro studies specifically demonstrating the modulation of GPX4 activity by this compound is not extensively documented in the current literature.

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce hydroperoxides wikipedia.orgnih.gov. These products are precursors to potent inflammatory mediators such as leukotrienes nih.govnih.gov. Therefore, the inhibition of LOX enzymes is a target for anti-inflammatory therapies. While various flavonoids have been studied for their potential to inhibit lipoxygenases, specific mechanistic investigations detailing the direct interaction and modulation of LOX activity by this compound are not well-established.

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing fundamental cellular processes. The potential for flavonoids to interact with protein kinases and other components of these cascades is an area of active investigation.

The Protein Kinase C (PKC) family comprises serine/threonine kinases that are central to signal transduction, regulating processes like gene expression, cell proliferation, and immune responses cellsignal.comnih.gov. PKC isozymes are typically activated by second messengers such as diacylglycerol (DAG) and calcium cellsignal.comnih.gov. The activation of PKC can influence numerous downstream targets and cross-talk with other significant signaling cascades frontiersin.orgembopress.org. Despite the known interactions of various polyphenolic compounds with kinase-mediated signaling, direct evidence from in vitro studies specifically detailing the modulation of the PKC pathway by this compound remains to be fully elucidated.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that plays a crucial role in converting extracellular stimuli into a wide range of cellular responses, including growth, differentiation, and stress responses nih.govmdpi.com. This pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK) nih.gov. The sequential phosphorylation and activation of these kinases lead to the phosphorylation of various downstream substrates, including transcription factors nih.govnih.gov. The involvement of the MAPK pathway is fundamental in both normal physiology and in pathological conditions. However, specific preclinical and in vitro studies mechanistically linking this compound to the modulation of the MAPK signaling cascade are not prominently featured in the existing scientific literature.

AMP-Activated Protein Kinase (AMPK) Pathway Enhancement

Based on the provided search results, no specific information is available regarding the enhancement of the AMP-Activated Protein Kinase (AMPK) pathway by this compound in preclinical or in vitro models.

Mitochondrial Function and Energetics Modulation

This compound has demonstrated a significant protective role in maintaining mitochondrial integrity by preventing the dissipation of the mitochondrial membrane potential (ΔΨm). nih.gov In vitro studies using mouse hippocampal HT-22 cells and mitochondria isolated from rat brains have elucidated this mechanistic action, particularly in the context of iron-induced cellular damage. nih.gov

Iron-induced toxicity is a critical factor in mitochondrial dysfunction, leading to a loss of membrane potential and subsequent depletion of ATP. nih.gov Research shows that exposure of HT-22 neuronal cells to iron induces a dissipation of the mitochondrial membrane potential. nih.gov this compound was found to prevent this iron-induced impairment in a dose-dependent manner, thereby protecting the cells from death. nih.gov This neuroprotective effect is closely linked to the preservation of mitochondrial membrane potential and cellular ATP levels. nih.govnih.gov

Further investigations on isolated mitochondria confirmed these findings. The direct addition of an Fe(II)-citrate complex to isolated mitochondria induced significant swelling and a complete collapse of the transmembrane potential (ΔΨm). nih.gov this compound effectively inhibited these detrimental effects in a concentration-dependent manner. nih.gov At a concentration of 50 µM, this compound provided almost complete protection against the iron-induced loss of mitochondrial transmembrane potential and subsequent ATP depletion. nih.govnih.gov

The proposed mechanism for this protective effect is not that of a classical antioxidant. Instead, evidence suggests that this compound directly interacts with iron. It forms complexes with Fe(II) and stimulates its oxidation to the ferric (Fe(III)) form. nih.gov By maintaining iron in this oxidized state, this compound prevents it from participating in Fenton-type reactions, which generate highly reactive hydroxyl radicals that damage mitochondrial components and lead to the dissipation of ΔΨm. nih.gov

Table 1: Effect of this compound on Iron-Induced Mitochondrial Damage in HT-22 Cells and Isolated Mitochondria

| Parameter | Model System | Stressor | Effect of this compound | Finding |

| Cell Viability | Mouse Hippocampal HT-22 Cells | 100 µM Fe(II)-citrate | Rescued cells from damage | EC₅₀ value of 8.6 µM |

| Mitochondrial Membrane Potential (ΔΨm) | Mouse Hippocampal HT-22 Cells | 100 µM Fe(II)-citrate | Prevented dissipation | Protection linked to cell viability |

| Mitochondrial Swelling | Isolated Rat Brain Mitochondria | 50 µM Fe(II)-citrate | Inhibited swelling process | Concentration-dependent inhibition |

| Mitochondrial Membrane Potential (ΔΨm) | Isolated Rat Brain Mitochondria | 50 µM Fe(II)-citrate | Prevented depolarization | Almost complete protection at 50 µM |

| ATP Levels | Mouse Hippocampal HT-22 Cells & Isolated Mitochondria | Fe(II)-citrate | Prevented depletion | Correlated with ΔΨm preservation |

Restoration of Cellular ATP Levels

This compound has demonstrated a protective effect on cellular energy homeostasis, specifically by preventing the depletion of adenosine triphosphate (ATP) under conditions of iron-induced stress. In preclinical studies involving mouse hippocampal HT-22 cells, exposure to iron led to a significant decrease in intracellular ATP levels, which was dose-dependently prevented by this compound. nih.govnih.gov This protective action is closely linked to the preservation of mitochondrial integrity.

Further investigations using mitochondria isolated from rat brains have corroborated these findings. Iron exposure directly caused a substantial loss of ATP in these isolated organelles. nih.gov Treatment with this compound at a concentration of 50 µM offered almost complete protection against this iron-induced ATP depletion. nih.gov The mechanism underlying this restoration of ATP levels is attributed to this compound's ability to chelate iron, thereby preventing iron-mediated damage to the mitochondria and preserving their capacity for ATP synthesis. nih.gov

Direct Interactions with Mitochondrial Proteins

The available preclinical data suggest that this compound's protective effects on mitochondria are primarily mediated through an indirect mechanism, specifically by its interaction with iron. nih.gov In studies with isolated rat brain mitochondria, this compound's ability to prevent iron-induced damage, such as swelling and lipid peroxidation, points to its potent iron-chelating properties. nih.gov Spectroscopic analyses have confirmed the formation of this compound-iron complexes. nih.gov By sequestering iron, this compound prevents it from participating in harmful Fenton reactions that can damage mitochondrial components, including proteins of the respiratory chain.

As of now, there is no direct evidence from in vitro studies to suggest that this compound directly binds to and modulates the activity of mitochondrial proteins, such as the complexes of the electron transport chain. The observed protective effects on mitochondrial function are therefore understood to be a consequence of its ability to mitigate iron-induced oxidative stress. nih.gov

Antimicrobial Mechanisms of Action

Interference with Microbial Membranes

While specific studies on this compound's direct interference with microbial membranes are limited, the broader class of compounds to which it belongs—flavonoids—are known to exert antimicrobial effects through this mechanism. It is proposed that lipophilic flavonoids can disrupt the integrity of microbial membranes. This disruption can lead to increased membrane fluidity and permeability, ultimately compromising essential cellular processes and leading to bacterial cell death. The correlation between the antibacterial activity of certain flavonoids and their ability to interfere with membrane functions supports this theory.

Inactivation of Microbial Adhesins and Transport Proteins

The antimicrobial action of flavonoids, including potentially this compound, is thought to involve the inactivation of key microbial proteins such as adhesins and transport proteins. Adhesins are crucial for bacterial colonization as they mediate attachment to host cells. By forming complexes with these proteins, flavonoids may prevent bacterial adhesion, a critical first step in infection.

Furthermore, flavonoids have been shown to inhibit bacterial efflux pumps, which are a type of transport protein that actively removes antibiotics from the bacterial cell, conferring drug resistance. mdpi.comnih.govnih.govfrontiersin.org By inhibiting these pumps, flavonoids can restore the efficacy of antibiotics. Although these mechanisms have been described for flavonoids in general, specific in vitro assays demonstrating this compound's direct binding to and inactivation of microbial adhesins or its inhibitory effect on specific bacterial transport proteins are not yet available in the scientific literature.

General Antibacterial Activities in Research Models

This compound has demonstrated significant antibacterial activity in various in vitro research models. In a study evaluating its effect against 26 bacterial strains, this compound showed a positive inhibitory effect in 53.85% of the microorganisms tested. The most notable activity was observed against Staphylococcus epidermidis, Proteus vulgaris, and Klebsiella pneumoniae, with some of the lowest Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

The antibacterial efficacy of this compound has been quantified using methods such as the agar well diffusion method, which measures the zone of inhibition around a given compound. The table below summarizes the results from one such study, indicating the diameter of the inhibition zones for several bacterial species.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus epidermidis | 47 |

| Escherichia coli | 40 |

| Staphylococcus aureus | 40 |

| Proteus vulgaris | 35 |

| Klebsiella pneumoniae | 33 |

| Bacillus subtilis | 28 |

| Salmonella typhi | 27 |

These findings underscore the potential of this compound as an antibacterial agent, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria in laboratory settings.

General Antifungal Activities in Research Models

This compound has demonstrated antifungal properties in various in vitro studies. Research investigating its efficacy against a panel of microorganisms has shown notable, albeit selective, activity. In one study, this compound was tested against 13 strains of fungi, showing a 15.38% inhibition rate. ijcmas.comijcmas.com The compound was effective against Candida albicans and Candida subtilis, with antifungal activity observed at a concentration of 20 mg/mL for both strains. ijcmas.com Flavonoids, as a class of compounds, are known to be synthesized by plants in response to microbial infections, and their antimicrobial effects are often attributed to their ability to form complexes with microbial proteins or disrupt microbial membranes. ijcmas.com The antifungal potential of polyphenols like this compound is also linked to their chemical structure, with studies suggesting that compounds with a low electrophilicity index tend to have good antifungal activities. mdpi.com

| Fungal Strain | Effective Concentration | Source |

|---|---|---|

| Candida albicans | 20 mg/mL | ijcmas.com |

| Candida subtilis | 20 mg/mL | ijcmas.com |

Neuroprotective Mechanisms in Preclinical Models

This compound has been shown to exert significant neuroprotective effects against chemically induced hypoxia in preclinical models. In studies using pheochromocytoma (PC12) cells, a common model for neuronal research, this compound demonstrated a potent ability to mitigate cell death caused by hypoxic conditions. researchgate.netredalyc.org Chemical hypoxia, induced by agents like potassium cyanide (KCN) in a glucose-free medium, led to a 46% decrease in PC12 cell viability. redalyc.org However, pre-treatment with this compound offered substantial protection. researchgate.netredalyc.org

The protective mechanism is closely linked to its antioxidant properties. researchgate.netredalyc.org Treatment with this compound before the hypoxic insult significantly increased cell survival, restored levels of the endogenous antioxidant glutathione (GSH), and reinstated the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). researchgate.netredalyc.org Furthermore, it reduced the levels of lipid peroxidation, a key marker of oxidative damage. researchgate.netredalyc.org In comparative studies, the antioxidant effects of this compound were found to be higher than those of rutin, a well-known antioxidant flavonoid. researchgate.netredalyc.org Full protection against KCN-induced cell death was achieved with this compound concentrations between 5-10 µM. redalyc.org These findings suggest that this compound protects PC12 cells from hypoxic injury by scavenging free radicals directly and modulating endogenous antioxidant systems. redalyc.org

| Model System | Inducing Agent | Key Protective Effect | Observed Outcome | Source |

|---|---|---|---|---|

| PC12 Cells | Potassium Cyanide (KCN) | Increased Cell Viability | Full protection at 5-10 µM | redalyc.org |

| PC12 Cells | Potassium Cyanide (KCN) | Restoration of Antioxidants | Restored levels of GSH, SOD, and CAT | researchgate.netredalyc.org |

| PC12 Cells | Potassium Cyanide (KCN) | Reduction of Oxidative Stress | Reduced lipid peroxidation | researchgate.netredalyc.org |

This compound has been identified as a protective agent against neuronal and mitochondrial damage induced by iron overload. nih.govmdpi.com In studies utilizing mouse hippocampal HT-22 cells, this compound effectively rescued cells from damage caused by 100 µM Fe(II)-citrate, with an EC50 of 8.6 µM. nih.govresearchgate.net This neuroprotective action is strongly associated with the preservation of mitochondrial function. nih.govmdpi.com Iron exposure is known to induce dissipation of the mitochondrial membrane potential and subsequent depletion of ATP, which are critical steps leading to cell death. nih.govmdpi.com this compound was shown to prevent both of these iron-induced mitochondrial impairments in a dose-dependent manner. nih.govmdpi.com

In experiments with mitochondria isolated from rat brains, 50 µM of this compound provided almost complete protection against iron-induced mitochondrial swelling and the loss of transmembrane potential. nih.govresearchgate.net It also prevented ATP depletion in this model. nih.govresearchgate.net Furthermore, this compound inhibited mitochondrial lipid peroxidation induced by Fe(II)-citrate with an IC50 value of 12.45 µM. nih.gov This indicates that this compound's protective effects are mediated by its ability to directly counteract the toxic effects of iron on mitochondria, thereby preventing the downstream events that lead to neuronal cell death. nih.govmdpi.com

| Model System | Inducing Agent | Protective Effect | Key Finding | Source |

|---|---|---|---|---|

| HT-22 Mouse Hippocampal Cells | Fe(II)-citrate | Cell Rescue | EC50 of 8.6 µM against 100 µM Fe(II)-citrate | nih.govresearchgate.net |

| HT-22 Mouse Hippocampal Cells | Fe(II)-citrate | Mitochondrial Protection | Prevents mitochondrial membrane potential dissipation and ATP depletion | nih.govmdpi.com |

| Isolated Rat Brain Mitochondria | Iron | Inhibition of Mitochondrial Swelling | Almost complete protection at 50 µM | nih.govresearchgate.net |

| Isolated Rat Brain Mitochondria | Fe(II)-citrate | Inhibition of Lipid Peroxidation | IC50 of 12.45 µM | nih.gov |

Metal Ion Chelation and Redox Homeostasis

The mechanism of this compound's protective effects is fundamentally linked to its ability to chelate pro-oxidant metal ions, particularly iron. nih.govresearchgate.net The formation of this compound-iron complexes has been confirmed through UV-VIS and IR spectroscopy. nih.govresearchgate.net Studies have shown that this compound can form complexes with ferric iron (Fe(III)) in various metal-to-ligand molar ratios, including 1:1, 2:1, and 3:2. researchgate.netmacrothink.org Spectroscopic analysis suggests that the chelation likely involves the reactive groups in the 3, 4-positions or the 4, 5-positions of the chromone structure of the flavonoid. researchgate.net The presence of a catechol moiety in this compound's structure is thought to facilitate the formation of thermodynamically stable complexes with ferric iron at physiological pH. nih.gov The apparent stoichiometry of the this compound-iron(II) complex has been determined to be 2:1. nih.govmdpi.com By binding to metal ions like iron, flavonoids such as this compound can inhibit the generation of free radicals. researchgate.net

Beyond simple chelation, this compound actively modulates the redox state of iron, which is crucial to its protective mechanism. nih.govnih.gov Research indicates that this compound does not function merely as a classical antioxidant but directly influences iron's redox cycling. nih.govmdpi.com It stimulates the oxidation of ferrous iron (Fe(II)) to the less reactive ferric iron (Fe(III)). nih.govnih.gov This action was observed as a decrease in Fe(II) concentration over time, which was accompanied by an increase in oxygen consumption, suggesting an acceleration of Fe(II) autoxidation. nih.gov

Crucially, once the more stable Fe(III)-gossypitrin complex is formed, this compound hinders the reduction of Fe(III) back to Fe(II). nih.govnih.gov It was shown to impair the reduction of Fe(III) by the biological reducing agent ascorbate. nih.govnih.gov By promoting the oxidation of Fe(II) and stabilizing iron in its ferric state, this compound prevents the metal ion from participating in Fenton-type reactions, which generate highly reactive hydroxyl radicals. nih.govmdpi.comnih.gov This modulation maintains iron in a redox state where it is unable to catalyze the propagation phase of lipid peroxidation, representing a key aspect of its neuroprotective and antioxidant activity. nih.govmdpi.com

Spectroscopic Characterization of Metal-Gossypitrin Complexes

The characterization of metal-ligand complexes is crucial for understanding their structural and electronic properties, which in turn dictate their biological activity. While specific studies detailing the spectroscopic characterization of metal-gossypitrin complexes are not extensively covered in the available research, the methodologies for characterizing similar metal-flavonoid or other organic ligand complexes are well-established. These techniques typically involve a combination of spectroscopic and analytical methods to elucidate the coordination behavior of the ligand with the metal ion.

Commonly employed techniques include elemental analysis, molar conductance measurements, and various spectroscopic methods such as infrared (IR), ultraviolet-visible (UV-Vis), nuclear magnetic resonance (NMR), and mass spectrometry. aristonpubs.com For instance, IR spectroscopy is instrumental in identifying the functional groups of the ligand involved in chelation. A shift in the vibrational frequencies of specific groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups of this compound, upon complexation provides direct evidence of coordination with the metal ion. aristonpubs.commdpi.com

UV-Visible electronic spectroscopy offers insights into the geometry of the resulting complex. nih.gov The appearance of new absorption bands or shifts in the existing bands of the ligand and metal salt can be attributed to ligand-to-metal or metal-to-ligand charge transfer transitions and d-d electronic transitions for transition metals, which are indicative of the coordination environment (e.g., octahedral, square planar). aristonpubs.commdpi.comnih.gov Additional techniques like magnetic susceptibility measurements can further help in determining the geometry of the complexes. mdpi.com Through these established methods, the stoichiometry, coordination sites, and geometry of potential metal-gossypitrin complexes could be thoroughly investigated.

Mechanisms Relevant to Anticancer Research

This compound and its aglycone, gossypetin, have been the subject of numerous preclinical studies to elucidate their mechanisms of action in cancer models. The research highlights their ability to interfere with key cellular processes that are critical for cancer cell proliferation and survival.

Induction of Apoptosis (e.g., BAX protein expression, Caspase activation)

One of the primary anticancer mechanisms attributed to this compound and related flavonoids is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins.

Research on gossypetin in oral squamous cell carcinoma (OSCC) cells has shown that it can trigger apoptosis by upregulating the Bax/Bcl-2 ratio. nih.gov Bax is a pro-apoptotic protein that, when expressed, can permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. nih.govnih.gov This release is a critical step in the intrinsic apoptotic pathway. Once in the cytosol, cytochrome c associates with other proteins to form the apoptosome, which activates initiator caspases like caspase-9. nih.gov

Activated caspase-9 then proceeds to activate executioner caspases, most notably caspase-3. nih.govnih.gov The activation of caspase-3 is a key event, as it is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govnih.gov Studies have demonstrated that treatment with related compounds leads to a time-dependent increase in the activity of caspase-9 and caspase-3/7. nih.gov This Bax-dependent activation of caspase-3 is considered a crucial determinant in inducing apoptosis in cancer cells. nih.gov

Table 1: Key Proteins in this compound-Associated Apoptotic Pathway

| Protein Family | Protein Name | Role in Apoptosis | Effect of this compound/Analogues |

| Bcl-2 Family | Bax | Pro-apoptotic; promotes mitochondrial membrane permeabilization. | Upregulation |

| Bcl-2 | Anti-apoptotic; inhibits mitochondrial membrane permeabilization. | Downregulation | |

| Caspases | Caspase-9 | Initiator caspase; activated by cytochrome c release. | Activation |

| Caspase-3 | Executioner caspase; cleaves cellular substrates to execute apoptosis. | Activation/Cleavage | |

| Caspase-7 | Executioner caspase. | Activation |

Antigenotoxic Effects in Preclinical Studies

Antigenotoxicity refers to the ability of a compound to protect cellular genetic material from damage induced by genotoxic agents. nih.gov Genotoxic damage, if not properly repaired, can lead to mutations and contribute to carcinogenesis. Therefore, agents with antigenotoxic properties are of significant interest in cancer chemoprevention.

The evaluation of antigenotoxic potential is typically conducted using preclinical in vitro models, such as the cytokinesis-block micronucleus (CBMN) assay or the comet assay, in cell lines like Chinese Hamster Ovary (CHO-K1) cells. nih.gov These assays measure chromosomal damage or DNA strand breaks after exposure to a known mutagen, both with and without the protective agent being tested. nih.gov

Studies on various plant extracts rich in phytochemicals have demonstrated significant antigenotoxic effects. For example, certain extracts have been shown to protect against the DNA damage induced by mutagens like mitomycin C (MMC). nih.gov The protective mechanisms are complex but can involve scavenging reactive oxygen species or modulating DNA repair pathways. nih.govmdpi.com While the general class of flavonoids is known for antioxidant properties that could contribute to antigenotoxicity, specific preclinical studies focusing on the antigenotoxic effects of isolated this compound were not detailed in the provided research. However, related compounds found in plant extracts have shown protective effects against genotoxicity. mdpi.com

Autophagy Modulation

Autophagy is a cellular self-degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for degradation. nih.gov This process plays a complex, context-dependent role in cancer, acting as either a pro-survival mechanism or a form of cell death. mdpi.com

Studies have shown that gossypin can induce autophagy in human colorectal cancer (HT-29) cells. nih.govnih.gov This induction is mediated by key autophagy-related (ATG) proteins, with Beclin 1 and LC3 being crucial for the formation of the autophagosome. nih.gov The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagy activation. Research indicates that gossypin treatment increases the levels of phosphorylated JNK, suggesting the involvement of the MAPK/JNK signaling pathway in mediating this autophagic response. nih.govnih.gov

Interestingly, the interplay between autophagy and apoptosis appears to be significant. In some models, gossypin-induced autophagy may serve to promote cell death alongside apoptosis. nih.gov The role of autophagy can be dual; while generally considered a survival mechanism under stress, its regulation in combination with anticancer drugs can enhance tumor cell death. nih.gov

Table 2: Key Proteins in this compound-Modulated Autophagy

| Protein Name | Role in Autophagy | Effect of Gossypin |

| Beclin 1 | Key for the initiation of autophagosome formation. | Implicated in induction |

| LC3 | Marker for autophagosomes; conversion from LC3-I to LC3-II indicates activation. | Increased conversion |

| p-JNK | Part of the MAPK signaling pathway. | Upregulation |

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. A key strategy in cancer therapy is to induce cell cycle arrest, thereby preventing cancer cells from dividing.

This compound's aglycone, gossypetin, has been demonstrated to induce cell cycle arrest at the G2/M phase in oral squamous cell carcinoma cells. nih.gov This arrest prevents the cells from entering mitosis. The mechanism involves the modulation of key cell cycle regulatory proteins. Treatment with gossypetin has been shown to up-regulate the expression of p21, a cyclin-dependent kinase (Cdk) inhibitor. researchgate.net The p21 protein can bind to and inhibit the activity of Cdk/cyclin complexes, such as CDK1/cyclin B1, which are essential for the G2/M transition. researchgate.net Consequently, the expression of proteins like cyclin B1 is often downregulated following treatment. researchgate.net

Similarly, studies on gossypin in gastric cancer cells also reported the induction of G2/M phase arrest. researchgate.net This effect was linked to the inhibition of the PI3K/Akt signaling pathway, which can lead to the upregulation of p21 expression. researchgate.net By halting the cell cycle, these compounds can inhibit tumor proliferation and potentially sensitize cells to apoptosis. nih.govnih.gov

Table 3: Cell Cycle Regulatory Proteins Modulated by this compound Analogues

| Protein Name | Function | Phase of Action | Effect of Gossypetin/Gossypin |

| p21 | Cyclin-dependent kinase (Cdk) inhibitor. | G1/S, G2/M | Upregulation |

| Cyclin B1 | Regulatory subunit of CDK1; crucial for G2/M transition. | G2/M | Downregulation |

| CDK1 | Catalytic subunit; forms a complex with Cyclin B1 to drive mitosis. | G2/M | Downregulation |

Antiviral Mechanisms of Action

This compound and its derivatives have been identified as compounds of interest in antiviral research, particularly concerning their potential to inhibit key viral enzymes. Computational studies have explored their mechanisms of action, focusing on interactions with viral proteases essential for replication.

The 3-chymotrypsin-like protease (3CLpro) is a critical enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development. researchgate.netphytotechlab.com This protease is responsible for cleaving viral polyproteins to produce functional proteins necessary for viral replication. phytotechlab.com